N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-39-21-12-10-20(11-13-21)32-26(37)17-40-29-34-23-5-3-2-4-22(23)27-33-24(28(38)35(27)29)14-15-25(36)31-16-18-6-8-19(30)9-7-18/h2-13,24H,14-17H2,1H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAMHHWJPUYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex organic compound with potential biological activities. This article reviews its biological properties, particularly focusing on its antioxidant and anticancer activities, along with structure-activity relationships (SAR) derived from recent studies.
Chemical Structure
The compound features a unique imidazoquinazoline scaffold, which is known for its diverse pharmacological properties. The presence of fluorine and methoxy groups potentially enhances its biological activity by influencing electronic properties and molecular interactions.
Antioxidant Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds related to imidazoquinazolines have shown effective DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases . The antioxidant activity is crucial for mitigating oxidative stress, which is linked to various diseases.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown higher cytotoxicity against human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The following table summarizes the findings from various studies regarding its anticancer activity:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| U-87 (Glioblastoma) | 5.0 | High cytotoxicity |
| MDA-MB-231 (Breast) | 12.0 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of the compound. The fluorine atom at the para position of the phenyl ring and the methoxy group contribute to enhanced lipophilicity and biological interaction potential. Studies suggest that modifications in these groups can lead to variations in potency against different cancer types .
Case Studies
- Antioxidant Evaluation : In a study assessing various derivatives of imidazoquinazolines, the compound was tested using the DPPH method. Results indicated that certain modifications led to a 1.4-fold increase in antioxidant capacity compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assays : In vitro assays using MTT were conducted on multiple cancer cell lines, revealing that the compound exhibited a dose-dependent response with significant inhibition of cell proliferation observed at lower concentrations in U-87 cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. N-[(4-fluorophenyl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide has been investigated for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Studies have shown that similar compounds can modulate protein kinase activity, which is crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the 1,2,4-triazole moiety is known to enhance the antibacterial efficacy against various pathogens. Case studies reveal that derivatives of imidazoquinazoline can exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The structure's ability to interact with bacterial enzymes makes it a candidate for further development as an antimicrobial agent.
Antiviral Properties
Initial research suggests that this compound may possess antiviral activity, particularly against RNA viruses such as Hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through interference with viral proteins . This potential application highlights the importance of exploring this compound in the context of emerging viral diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings and modifications to the imidazoquinazoline core can significantly influence biological activity. For instance:
- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Methoxy Group : Contributes to increased solubility and potentially alters receptor binding affinity.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at Fluorophenyl Group
The 4-fluorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The fluorine atom’s electronegativity activates the ring for attack by nucleophiles like amines or alkoxides, particularly in the presence of Lewis acid catalysts.
| Position | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Para | Piperidine | N-[(4-piperidinophenyl)methyl]... | DMF, 80°C, 12 h | |
| Para | Sodium methoxide | Methoxy-substituted derivative | MeOH, reflux, 6 h |
This reactivity is critical for modifying the compound’s pharmacokinetic properties, as demonstrated in analogs from patent US9567358B2 .
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This transformation alters the compound’s polarity and binding affinity.
| Oxidizing Agent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85% | Acetic acid, 25°C, 2 h | |
| mCPBA | Sulfone | 72% | DCM, 0°C → RT, 4 h |
Sulfone derivatives exhibit enhanced metabolic stability, as noted in studies on related imidazoquinazolines .
Hydrolysis of Carbamate Moiety
The carbamate group hydrolyzes under acidic or basic conditions, yielding a primary amine and releasing CO₂. This reaction is pivotal for prodrug activation or metabolite formation.
| Conditions | Products | Kinetics (t₁/₂) | Reference |
|---|---|---|---|
| 1M HCl, reflux | 4-Methoxyphenylamine + CO₂ | 45 min | |
| 0.1M NaOH, 60°C | Deprotected imidazoquinazoline derivative | 90 min |
Hydrolysis rates correlate with the electron-withdrawing effects of adjacent substituents .
Ring-Opening of Imidazoquinazoline Core
Under strongly acidic or reductive conditions, the imidazoquinazoline ring undergoes cleavage. For example, catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding a diamino intermediate.
| Reagent | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Diaminoquinazoline derivative | >95% | |
| LiAlH₄ | Reduced imidazolidine analog | 68% |
This reactivity is exploited in structural diversification for SAR studies .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles (e.g., nitronium ion) to the para position, enabling nitration or halogenation.
| Electrophile | Product | Conditions | Reference |
|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | Nitro-substituted derivative | 0°C → RT, 3 h | |
| Br₂ (FeBr₃) | Brominated analog | DCM, 40°C, 6 h |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via halogenated intermediates. For instance, bromination at the quinazoline C5 position enables aryl boronic acid coupling.
| Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 78% | |
| Vinylboronate | PdCl₂(dppf) | Alkenyl-substituted analog | 65% |
Functional Group Interconversion
The carbamate’s carbonyl group reacts with Grignard reagents or hydrides to form secondary alcohols or amines.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| CH₃MgBr | Tertiary alcohol derivative | THF, -78°C → RT | |
| LiAlH₄ | N-Methylamine analog | Et₂O, reflux |
Comparison with Similar Compounds
Core Structure Variations
- Imidazo[1,2-c]quinazolinone vs. Quinazolinone: The main compound’s imidazo-fused core (imidazo[1,2-c]quinazolinone) offers a more rigid and planar structure compared to simple quinazolinones (e.g., ). This rigidity may enhance target binding specificity, as seen in kinase inhibitors .
- Thiazolo-triazole Cores : Compounds like those in utilize a thiazolo-triazole core, which prioritizes antiparasitic activity over kinase modulation, highlighting the role of core flexibility in biological targeting .
Substituent Effects
Sulfanyl Linkage Modifications
- Carbamoylmethyl-sulfanyl vs. Ethylamino-sulfanyl: The carbamoylmethyl group in the main compound provides hydrogen-bonding capacity, whereas ethylamino-sulfanyl () may prioritize basicity and charge interactions .
- Sulfonyl vs.
Q & A
Q. What is the recommended synthetic route for this compound, and how are intermediates characterized?
The compound can be synthesized via multi-step coupling reactions. For example, sulfanyl-linked intermediates are formed using carbodiimide-based coupling agents (e.g., HBTU) in the presence of triethylamine as a base. Key steps include:
- Activation of carboxylic acid groups using HBTU/DMSO .
- Thiol-ether bond formation between imidazoquinazolinone and carbamoylmethyl moieties . Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm bond formation. Elemental analysis (C, H, N) validates purity .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
- -NMR : Identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm, imidazoquinazolinone NH at δ 10.5 ppm) .
- -NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfur-linked carbons .
- IR : Validates carbonyl stretches (1650–1750 cm) and sulfanyl (C–S) bonds (~650 cm) .
- Elemental Analysis : Ensures stoichiometric agreement (±0.4% for C, H, N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
